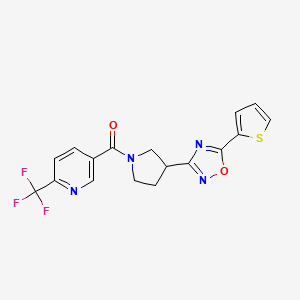

(3-(5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N4O2S/c18-17(19,20)13-4-3-10(8-21-13)16(25)24-6-5-11(9-24)14-22-15(26-23-14)12-2-1-7-27-12/h1-4,7-8,11H,5-6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBBPTHRBFIKSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC(=N2)C3=CC=CS3)C(=O)C4=CN=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Biologische Aktivität

The compound (3-(5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews recent findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound consists of a pyrrolidine ring linked to a thiophenyl-substituted oxadiazole moiety and a trifluoromethyl pyridine. Its molecular formula is with a molecular weight of approximately 321.29 g/mol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including those similar to the compound . For example, derivatives containing the 1,2,4-oxadiazole core have shown significant cytotoxic activity against various cancer cell lines:

These compounds exhibited higher cytotoxicity than traditional chemotherapeutic agents like doxorubicin, indicating their potential as effective anticancer agents.

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. For instance, studies have shown that certain oxadiazole derivatives can activate apoptotic pathways by increasing p53 expression and caspase-3 cleavage in MCF-7 cells, leading to programmed cell death .

Additionally, molecular docking studies suggest that these compounds interact favorably with key proteins involved in cancer progression, enhancing their therapeutic efficacy .

Case Studies

Other Biological Activities

Beyond anticancer properties, oxadiazole derivatives have been investigated for their anti-inflammatory and analgesic effects. Some studies have reported that compounds with similar scaffolds exhibit selective inhibition of COX-II enzymes, which are crucial in inflammatory pathways .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The oxadiazole moiety has been associated with significant biological activity against various cancer cell lines. For instance, derivatives of oxadiazoles have shown promise as inhibitors of topoisomerase II, an enzyme critical for DNA replication and cell division. The incorporation of thiophene and pyridine rings enhances the compound's lipophilicity and bioavailability, making it a candidate for further development in cancer therapy .

Antimicrobial Properties

The compound exhibits notable antimicrobial properties. Research indicates that similar oxadiazole derivatives possess activity against a range of bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The trifluoromethyl group is believed to contribute to the enhanced potency of these compounds by improving their interaction with microbial targets .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective effects. Studies involving animal models have shown that oxadiazole derivatives can reduce oxidative stress and inflammation in neural tissues, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Herbicidal Activity

The structural features of (3-(5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone suggest potential applications in agrochemicals as herbicides. Compounds with similar frameworks have demonstrated effective herbicidal activity by inhibiting specific metabolic pathways in plants . The trifluoromethyl group is particularly noted for enhancing herbicidal activity due to its electronegative nature.

Insecticidal Properties

Insecticidal properties are another area where this compound shows promise. Research into related oxadiazole compounds has revealed efficacy against various insect pests, indicating that modifications to the molecular structure can lead to increased potency and selectivity .

Photovoltaic Applications

The unique electronic properties of the thiophene and pyridine components make this compound a candidate for use in organic photovoltaic devices. Studies have indicated that incorporating such compounds into polymer matrices can enhance charge transport properties, leading to improved efficiency in solar energy conversion .

Fluorescent Materials

Additionally, the compound's potential as a fluorescent material has been explored. The thiophene ring contributes to strong photoluminescence properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Summary of Findings

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with structurally related molecules from the literature:

Table 1: Structural and Functional Comparison

Key Observations:

Heterocyclic Diversity: The target compound combines 1,2,4-oxadiazole (unlike the triazole in Compound 39 ), which may confer distinct electronic properties for target binding. The trifluoromethylpyridine group differentiates it from the cyanothiophene in Compound 7a , likely enhancing metabolic stability and membrane permeability.

Biological Relevance: Compound 39’s fluorinated triazolopyridine moiety demonstrates efficacy in retinol-binding protein antagonism , suggesting the target’s trifluoromethylpyridine could similarly engage hydrophobic binding pockets.

Synthetic Challenges: and describe multi-step syntheses for methanone derivatives involving 1,4-dioxane, malononitrile, or LiOH-mediated hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.